molecular formula C15H22O B1594410 2,4-dimethyl-6-(1-methylcyclohexyl)phenol CAS No. 77-61-2

2,4-dimethyl-6-(1-methylcyclohexyl)phenol

Cat. No.: B1594410
CAS No.: 77-61-2
M. Wt: 218.33 g/mol
InChI Key: MXSKJYLPNPYQHH-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-(1-methylcyclohexyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methylcyclohexyl group attached to the phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol typically involves the alkylation of p-cresol with cyclohexene. This reaction is catalyzed by an acid, such as sulfuric acid, which facilitates the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-60°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-(1-methylcyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The methyl groups on the phenolic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

2,4-dimethyl-6-(1-methylcyclohexyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Similar structure but lacks the methylcyclohexyl group.

    2,6-Dimethylphenol: Another isomer with different substitution patterns on the phenolic ring.

    4-Methylcyclohexylphenol: Contains a cyclohexyl group but with different positioning of the methyl groups.

Uniqueness

2,4-dimethyl-6-(1-methylcyclohexyl)phenol is unique due to the presence of both the methylcyclohexyl group and the specific substitution pattern on the phenolic ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,4-dimethyl-6-(1-methylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11-9-12(2)14(16)13(10-11)15(3)7-5-4-6-8-15/h9-10,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSKJYLPNPYQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058808
Record name Phenol, 2,4-dimethyl-6-(1-methylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-61-2
Record name 2,4-Dimethyl-6-(1-methylcyclohexyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylcyclohexyl)-2,4-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dimethyl-6-(1-methylcyclohexyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-dimethyl-6-(1-methylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1-methylcyclohexyl)-2,4-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-(1-METHYLCYCLOHEXYL)-2,4-XYLENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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